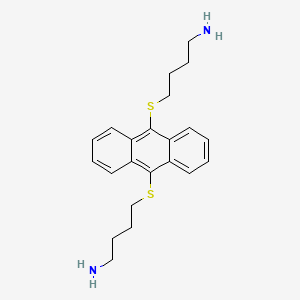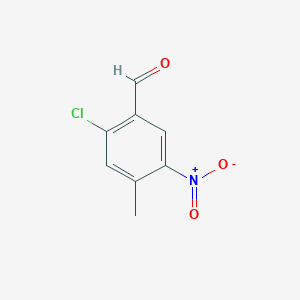![molecular formula C33H25FN2O5 B12464675 2-(4-fluorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12464675.png)
2-(4-fluorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a fluorophenyl group, and a dioxooctahydro-methanoisoindol moiety.
Métodos De Preparación
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar compounds to 2-(4-fluorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate include:
7-(2-(4-fluorophenyl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one: This compound shares the fluorophenyl and oxoethyl groups but has a different core structure.
2-fluorophenyl isocyanate: This compound contains the fluorophenyl group but differs significantly in its overall structure and reactivity.
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also contains a fluorophenyl group and a dioxaborolane moiety, making it structurally similar.
Propiedades
Fórmula molecular |
C33H25FN2O5 |
|---|---|
Peso molecular |
548.6 g/mol |
Nombre IUPAC |
[2-(4-fluorophenyl)-2-oxoethyl] 2-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C33H25FN2O5/c34-22-11-7-19(8-12-22)28(37)17-41-33(40)25-16-27(35-26-4-2-1-3-24(25)26)18-9-13-23(14-10-18)36-31(38)29-20-5-6-21(15-20)30(29)32(36)39/h1-4,7-14,16,20-21,29-30H,5-6,15,17H2 |
Clave InChI |
KTNLRTMNSLYEQE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C5=NC6=CC=CC=C6C(=C5)C(=O)OCC(=O)C7=CC=C(C=C7)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(4-methylphenyl)-2-oxoethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12464592.png)

![1-{4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone](/img/structure/B12464600.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B12464602.png)
![2-{3-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12464608.png)

![4,9-Dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol](/img/structure/B12464649.png)
![5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12464661.png)
![4-{[(5-{[4-(Naphthalen-2-yloxy)phenyl]amino}-5-oxopentanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12464668.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12464674.png)
![3-butoxy-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12464679.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide](/img/structure/B12464681.png)
![3,3,3-trifluoro-N'-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)propanehydrazide](/img/structure/B12464682.png)

